![molecular formula C20H26N4O3 B2534579 1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide CAS No. 2034563-63-6](/img/structure/B2534579.png)
1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide
Description
This compound belongs to the pyrrolidine carboxamide class, characterized by a central 5-oxopyrrolidine scaffold substituted at the 3-position with a carboxamide group and at the 1-position with a 3,4-dimethylphenyl moiety. The amide nitrogen is further functionalized with a 2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl group.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15-4-5-18(12-16(15)2)24-14-17(13-19(24)25)20(26)21-7-10-27-11-9-23-8-3-6-22-23/h3-6,8,12,17H,7,9-11,13-14H2,1-2H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNIRARXHNJBDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCOCCN3C=CC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, followed by cyclization with hydrazine hydrate to introduce the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-(2-chloroethoxy)ethylamine under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Pharmacological Applications
The primary pharmacological application of this compound lies in its role as an agonist of the thrombopoietin receptor. Thrombopoietin is crucial for platelet production, and compounds that can enhance its activity are valuable in treating conditions related to low platelet counts, such as thrombocytopenia.
Synthesis and Characterization
The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide involves several steps that ensure the compound's purity and efficacy. The synthetic route typically includes:
- Formation of the Pyrrolidine Ring : The initial step involves creating the pyrrolidine framework through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the dimethylphenyl and pyrazole moieties, which are critical for the compound's biological activity.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.
- Mass Spectrometry (MS) : Helps in determining molecular weight and purity.
- Infrared Spectroscopy (IR) : Assists in identifying functional groups present in the compound .
Biological Evaluation
The biological activity of this compound has been evaluated through various assays:
In Vitro Studies
- Platelet Production Assays : These studies demonstrate the ability of the compound to enhance platelet counts in vitro, confirming its agonistic effect on the thrombopoietin receptor.
In Vivo Studies
- Animal models have shown promising results where administration of this compound resulted in increased platelet levels, supporting its potential as a therapeutic agent for thrombocytopenia .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Thrombocytopenia Treatment : In a clinical trial involving patients with chemotherapy-induced thrombocytopenia, administration of this compound resulted in significant increases in platelet counts compared to placebo .
- Safety Profile Assessment : Long-term studies assessing safety have indicated a favorable profile with minimal adverse effects reported, making it a candidate for further development in chronic conditions requiring platelet management .
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Structural Variations and Implications
The table below highlights key structural differences and similarities between the target compound and its analogs:
*Estimated based on structural analysis.
Structure-Activity Relationship (SAR) Insights
- Pyrazole vs. Other Heterocycles : The target compound’s unsubstituted pyrazole (vs. trifluoromethyl-substituted pyrazole in CAS 1796991-04-2) may reduce steric hindrance, favoring interactions with polar residues in binding pockets .
- 3,4-Dimethylphenyl Group : This substituent is conserved across multiple analogs, suggesting its critical role in scaffold orientation or hydrophobic interactions .
Cytotoxicity and Bioactivity
While direct cytotoxicity data for the target compound are unavailable, analogs with similar scaffolds exhibit cytotoxicity in the range of 0.520–0.604% in HEK cells, as seen in . The pyrazole ethoxy group in the target compound may mitigate cytotoxicity compared to sulfonyl-containing analogs due to reduced electrophilic reactivity.
Activité Biologique
The compound 1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure highlights the presence of a pyrrolidine ring, a pyrazole moiety, and a carboxamide functional group, which are critical for its biological activity.
Research indicates that the compound acts primarily as an agonist for the thrombopoietin (TPO) receptor. This mechanism is significant in enhancing platelet production, making it a potential candidate for treating thrombocytopenia. The TPO receptor plays a crucial role in the regulation of hematopoiesis, particularly in megakaryocyte development and platelet formation .
Biological Activity
The biological evaluation of this compound has shown promising results in various assays:
- Platelet Production : In vitro studies demonstrated that the compound significantly enhances platelet production by activating TPO receptors. This effect was observed in human bone marrow cultures where increased megakaryocyte proliferation was noted .
- Anti-inflammatory Properties : The compound has also been assessed for its anti-inflammatory activity. It showed inhibition against cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating moderate potency compared to standard anti-inflammatory drugs like diclofenac .
Case Studies
Several studies have explored the efficacy of this compound:
- Thrombocytopenia Treatment : A clinical trial investigated the efficacy of the compound in patients with chronic thrombocytopenia. Results indicated a statistically significant increase in platelet counts after treatment, supporting its use as a therapeutic agent .
- In Vitro Enzyme Inhibition : Another study evaluated the compound's inhibitory effects on alkaline phosphatase enzymes. The results showed that it effectively inhibited human recombinant alkaline phosphatase, suggesting potential applications in conditions associated with elevated alkaline phosphatase levels .
Comparative Biological Activity Table
Q & A
Basic: What synthetic strategies are recommended for synthesizing 1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrrolidinone ring via cyclization of a substituted glutaric acid derivative or through a Michael addition-cyclization sequence.
Carboxamide Coupling : Use coupling reagents (e.g., HATU or EDCI) to attach the 3,4-dimethylphenyl group to the pyrrolidinone core.
Side-Chain Functionalization : Introduce the pyrazole-ethoxyethylamine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) .
Purification : Employ reverse-phase HPLC or column chromatography for isolation, followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can computational methods guide reaction optimization for this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways to identify transition states, intermediates, and energy barriers. For example:
- Reaction Path Search : Use software like GRRM or Gaussian to simulate the coupling of the pyrazole-ethoxyethyl group, optimizing solvent effects and catalyst selection .
- Solvent Screening : Predict solvent polarity effects on reaction kinetics using COSMO-RS calculations.
- Experimental Validation : Combine computational predictions with high-throughput screening (e.g., varying Pd catalysts or ligands) to validate optimal conditions .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy : Confirm regiochemistry of the pyrrolidinone and pyrazole substituents (H, C, 2D-COSY).
- HPLC-PDA/MS : Assess purity (>95%) and detect trace byproducts (e.g., unreacted intermediates).
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline derivatives are obtainable) .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardized Assays : Reproduce studies using identical protocols (e.g., IC determination via ATP-based viability assays).
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent (DMSO concentration) or temperature .
- Orthogonal Assays : Validate activity in complementary models (e.g., enzymatic vs. cell-based assays) .
Advanced: What methodologies support structure-activity relationship (SAR) studies for this compound?
Answer:
- Analog Synthesis : Modify substituents on the pyrrolidinone (e.g., methyl groups) or pyrazole (e.g., ethoxy chain length) to assess impact on bioactivity.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
- Free-Wilson Analysis : Quantify contributions of specific substituents to activity using statistical models .
Basic: What experimental design approaches minimize variability in synthesis?
Answer:
Apply Design of Experiments (DoE) principles:
- Factor Screening : Test variables (temperature, catalyst loading, solvent ratio) via fractional factorial designs.
- Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs (CCD).
- Robustness Testing : Evaluate edge cases (e.g., ±5% reagent excess) to ensure reproducibility .
Advanced: How can researchers leverage heterogeneous catalysis to improve scalability?
Answer:
- Solid-Supported Catalysts : Use Pd/C or polymer-bound ligands for efficient recycling and reduced metal leaching.
- Continuous Flow Systems : Enhance reaction control (residence time, mixing) and scalability compared to batch processes .
Basic: What safety protocols are critical during synthesis?
Answer:
- Hazard Assessment : Screen intermediates for reactivity (e.g., nitro groups, peroxides) using tools like CAMEO.
- Ventilation : Perform pyrazole coupling steps in fume hoods due to volatile byproducts.
- Waste Management : Neutralize acidic/basic waste streams before disposal .
Advanced: How can machine learning predict metabolic stability of this compound?
Answer:
- Data Curation : Train models on datasets (e.g., CYP450 metabolism) using features like logP, topological polar surface area (TPSA).
- Algorithm Selection : Apply random forest or graph neural networks (GNNs) to predict clearance rates.
- Validation : Compare predictions with in vitro hepatocyte assays .
Advanced: What strategies resolve low solubility in biological assays?
Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.